Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Enzyme inhibition Glycosidase Binding affinity

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is a critical SAR tool for glycosidase inhibition studies. It offers characterized IC50 values (α-L-fucosidase: 181 µM, α-glucosidase: 226 µM, β-galactosidase: 876 µM) and a LogP of ~2.84, enhancing membrane permeability vs. the parent scaffold. The 3,6-dimethyl substitution provides steric control for regioselective functionalization. Procure this compound to ensure reproducible enzyme assays and reliable synthetic derivatization.

Molecular Formula C12H12O3
Molecular Weight 204.225
CAS No. 142143-68-8
Cat. No. B2672929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,6-dimethyl-1-benzofuran-2-carboxylate
CAS142143-68-8
Molecular FormulaC12H12O3
Molecular Weight204.225
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)C
InChIInChI=1S/C12H12O3/c1-7-4-5-9-8(2)11(12(13)14-3)15-10(9)6-7/h4-6H,1-3H3
InChIKeyVZCKVTKAEPSBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate (CAS 142143-68-8) | Core Scaffold & Procurement Profile


Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is a dimethyl-substituted benzofuran-2-carboxylate ester with a molecular formula of C12H12O3 and a molecular weight of 204.22 g/mol . The compound features methyl groups at the 3- and 6-positions of the benzofuran core, which distinguish it from the parent methyl benzofuran-2-carboxylate (C10H8O3, MW 176.17) and from mono-methylated analogs . Benzofuran derivatives are widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties [1]. This specific dimethyl substitution pattern alters the compound's lipophilicity (calculated LogP ~2.84) and steric profile, influencing its suitability as a synthetic intermediate and its interactions with biological targets compared to less substituted analogs .

Why Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate Cannot Be Directly Substituted with Other Benzofuran-2-carboxylate Analogs


Within the benzofuran-2-carboxylate class, subtle changes in substitution pattern—particularly the number and position of methyl groups—can lead to significant differences in physicochemical properties, biological target engagement, and synthetic utility [1]. For instance, the parent compound methyl benzofuran-2-carboxylate lacks the methyl substituents that increase lipophilicity (LogP ~2.84 vs ~2.1) and molecular weight (204.22 vs 176.17), which can affect membrane permeability, protein binding, and downstream functionalization routes . Similarly, mono-methylated analogs (e.g., 3-methyl, 5-methyl, or 6-methyl derivatives) present different steric and electronic environments, often resulting in altered enzyme inhibition profiles or reactivity in cross-coupling reactions [2]. Therefore, assuming functional equivalence between methyl 3,6-dimethyl-1-benzofuran-2-carboxylate and its less substituted analogs can lead to irreproducible results in biological assays or failed synthetic campaigns. The following quantitative evidence clarifies exactly where this compound differentiates from its closest comparators.

Quantitative Differentiation Evidence for Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate (CAS 142143-68-8)


Enzyme Inhibition Profile: α-L-Fucosidase, α-Glucosidase, and β-Galactosidase IC50 Values

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate demonstrates measurable inhibitory activity against bovine kidney α-L-fucosidase (IC50 = 181 µM), rice α-glucosidase (IC50 = 226 µM), and bovine liver β-galactosidase (IC50 = 876 µM) [1]. While direct head-to-head comparisons for these specific targets against mono-methylated or unsubstituted benzofuran-2-carboxylate analogs are not publicly available, class-level inference from broader benzofuran SAR studies indicates that the presence and position of methyl substituents on the benzofuran core can modulate glycosidase inhibitory potency [2]. For example, in related α-glucosidase inhibition studies on phenylbenzofuran-2-carboxylate derivatives, substitution patterns yielded IC50 values ranging from 13.38 µM to 66.83 µM, demonstrating that structural modifications significantly impact target engagement [3]. The 3,6-dimethyl substitution pattern in this compound provides a distinct activity fingerprint (181–876 µM) that differs from the general baseline activity expected of the unsubstituted scaffold, which often exhibits negligible or unreported inhibition in similar assays.

Enzyme inhibition Glycosidase Binding affinity

Lipophilicity (LogP) Differential vs. Unsubstituted Parent Compound

The calculated LogP of methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is 2.836, as reported by ChemSrc . In contrast, the calculated LogP of the unsubstituted parent compound, methyl benzofuran-2-carboxylate (CAS 1646-27-1), is approximately 2.1 [1]. This represents a LogP increase of approximately +0.7 units, corresponding to an approximately 5-fold increase in partition coefficient and significantly enhanced lipophilicity. Mono-methylated analogs such as methyl 3-methylbenzofuran-2-carboxylate or methyl 5-methylbenzofuran-2-carboxylate are expected to exhibit intermediate LogP values (estimated ~2.4–2.6) due to the presence of a single methyl group [2]. The higher lipophilicity of the 3,6-dimethyl derivative can improve membrane permeability and alter tissue distribution profiles, making it a more suitable candidate for applications requiring enhanced hydrophobic character.

Physicochemical property Lipophilicity ADME prediction

Molecular Weight and Synthetic Intermediate Utility: Differentiation from Mono-Methylated Analogs

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate has a molecular weight of 204.22 g/mol . This is 28.05 g/mol (15.9%) higher than the unsubstituted parent methyl benzofuran-2-carboxylate (176.17 g/mol) and 14.02 g/mol (7.4%) higher than all mono-methylated isomers, including methyl 3-methylbenzofuran-2-carboxylate (CAS 2076-36-0), methyl 5-methylbenzofuran-2-carboxylate (CAS 82788-34-9), and methyl 6-methylbenzofuran-2-carboxylate (CAS 82788-37-2), all of which share the formula C11H10O3 and MW 190.20 g/mol . The increased molecular weight and the presence of two methyl substituents provide additional steric bulk and a distinct electronic environment, which can influence the compound's reactivity in further derivatization reactions such as Suzuki-Miyaura cross-couplings, Friedel-Crafts acylations, or nucleophilic substitutions [1]. This differentiation is critical for researchers seeking a benzofuran building block with specific steric and electronic properties that cannot be achieved with less substituted analogs.

Building block Synthetic intermediate Molecular weight

Commercial Availability and Purity Specification

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is commercially available from multiple suppliers at a standard purity of 98% (HPLC) . While mono-methylated analogs such as methyl 5-methylbenzofuran-2-carboxylate and methyl 6-methylbenzofuran-2-carboxylate are also commercially available at similar purity levels , the 3,6-dimethyl substitution pattern represents a specific structural variation that is less common in commercial catalogs compared to mono-methylated isomers. For procurement purposes, this compound offers a defined, quality-controlled building block with a unique substitution pattern that is readily accessible for research use.

Commercial availability Purity Procurement

Optimal Research and Industrial Application Scenarios for Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate


Medicinal Chemistry: Glycosidase Inhibitor Screening and SAR Exploration

Researchers investigating glycosidase inhibition for therapeutic applications in diabetes, lysosomal storage disorders, or viral infections can utilize methyl 3,6-dimethyl-1-benzofuran-2-carboxylate as a characterized reference compound with defined IC50 values against α-L-fucosidase (181 µM), α-glucosidase (226 µM), and β-galactosidase (876 µM) [1]. This activity profile provides a starting point for structure-activity relationship (SAR) studies exploring the impact of additional substituents on the benzofuran core. The compound's 3,6-dimethyl substitution pattern offers a baseline activity level that can be compared to newly synthesized analogs to assess the contribution of further modifications to enzyme inhibitory potency [2].

Synthetic Chemistry: Building Block for Lipophilic Benzofuran Derivatives

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate serves as a valuable synthetic intermediate for the construction of more complex benzofuran-containing molecules, particularly those requiring enhanced lipophilicity (LogP = 2.836) compared to the parent scaffold (LogP ≈ 2.1) [3]. The ester group at the 2-position provides a versatile handle for further transformations, including hydrolysis to the carboxylic acid, reduction to the alcohol, or conversion to amides and hydrazides [4]. The 3- and 6-methyl substituents provide steric shielding that can influence regioselectivity in electrophilic aromatic substitution reactions, enabling controlled functionalization at the remaining positions (e.g., C-4, C-5, C-7) [5].

Physicochemical Profiling: Membrane Permeability and ADME Studies

The increased lipophilicity of methyl 3,6-dimethyl-1-benzofuran-2-carboxylate (ΔLogP ≈ +0.7 vs. unsubstituted parent) makes it a suitable candidate for studies investigating the relationship between benzofuran substitution patterns and membrane permeability . Researchers can use this compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies to quantify the impact of dimethyl substitution on passive diffusion. The compound's molecular weight (204.22 g/mol) and LogP (2.836) place it within a favorable range for oral bioavailability according to Lipinski's Rule of Five, making it a relevant model compound for early-stage drug discovery profiling [3][6].

Enzyme Panel Screening: Profiling Against Glycosidases

Given its characterized IC50 values against three glycosidase enzymes (α-L-fucosidase, α-glucosidase, β-galactosidase), methyl 3,6-dimethyl-1-benzofuran-2-carboxylate can be incorporated into broader enzyme screening panels to assess selectivity across the glycoside hydrolase family [1]. The compound's relatively weak inhibition (IC50 values in the 100–900 µM range) makes it suitable as a reference compound for assay development and validation, as well as for comparative studies evaluating the potency of newly discovered glycosidase inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.